molecular formula C16H15Cl2NO3S B12183513 3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene

3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B12183513
M. Wt: 372.3 g/mol
InChI Key: MPXMAGBQCGKNKD-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene is an organic compound with the molecular formula C16H15Cl2NO3S and a molecular weight of 372.2662 . This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonyl group attached to a 2-methylindoline moiety. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The indoline moiety may also play a role in binding to specific receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the combination of its sulfonyl group and indoline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15Cl2NO3S

Molecular Weight

372.3 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C16H15Cl2NO3S/c1-10-9-11-5-3-4-6-13(11)19(10)23(20,21)14-8-7-12(17)15(18)16(14)22-2/h3-8,10H,9H2,1-2H3

InChI Key

MPXMAGBQCGKNKD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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